

Application Notes and Protocols for Investigating Hyperhidrosis Mechanisms Using Methantheline Bromide

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Compound of Interest

Compound Name: Methantheline bromide

Cat. No.: B1676367

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Application Notes

Methantheline bromide is a synthetic quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its utility in hyperhidrosis research stems from its ability to block the action of acetylcholine, the primary neurotransmitter responsible for stimulating eccrine sweat gland secretion.[3] By inhibiting these receptors, particularly the M3 subtype prevalent in sweat glands, **methantheline bromide** effectively reduces sweat production.[4] This makes it a valuable tool for investigating the cholinergic signaling pathways that govern sweat secretion and for assessing the efficacy of novel antihidrotic therapies.

Oral administration of **methantheline bromide** has been shown to be an effective and safe treatment for axillary hyperhidrosis.[5][6] Clinical studies have demonstrated a significant reduction in sweat production and an improvement in the quality of life for individuals with this condition.[5][7] While effective for axillary sweating, its efficacy in palmar hyperhidrosis is less pronounced.[7][8] The most frequently reported adverse event is dry mouth, a common side effect of systemic anticholinergic medications.[5]

In a research setting, **methantheline bromide** can be utilized in both in vitro and in vivo models to elucidate the mechanisms of sweat gland function and dysfunction. In vitro, it can be

used to probe the dose-dependent inhibition of sweat secretion in cultured sweat gland cells. In vivo, it serves as a positive control or comparator in animal models of hyperhidrosis to evaluate the performance of new therapeutic agents.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical trials investigating the efficacy of oral **methantheline bromide** in the treatment of hyperhidrosis.

Table 1: Efficacy of Oral **Methantheline Bromide** in Axillary Hyperhidrosis

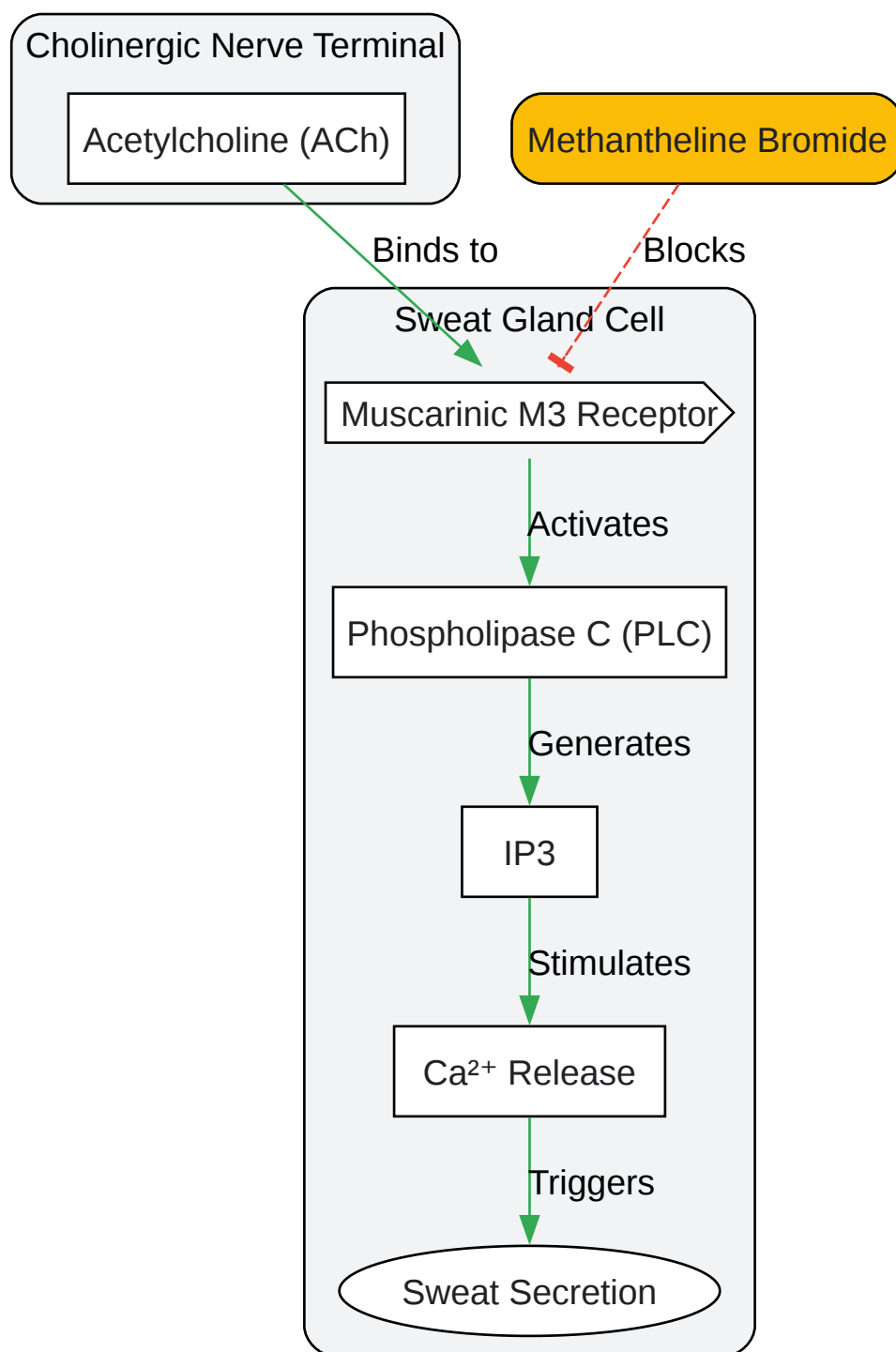
Outcome Measure	Methantheline Bromide Group	Placebo Group	p-value	Reference(s)
Mean Sweat Production (mg/5 min)				
Baseline	168	161	-	[5]
Day 28	99 (41% reduction)	130 (19% reduction)	0.004	[5]
Mean Sweat Production (mg/min)				
Baseline	89.2	60.7	0.06	[8]
During Treatment	53.3 (40% reduction)	59.1	0.48	[8]
Hyperhidrosis Disease Severity Scale (HDSS)				
Baseline	3.2	3.2	-	[5]
Day 28	2.4	2.7	0.002	[5]
Dermatology Life Quality Index (DLQI)				
Baseline	16.4	17.0	-	[5]
Day 28	9.7	12.2	0.003	[5]

Table 2: Dosage and Adverse Events of Oral **Methantheline Bromide**

Parameter	Details	Reference(s)
Dosage Regimen	50 mg three times a day	[5]
50 mg twice a day	[8]	
Most Frequent Adverse Event	Dry Mouth	[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of **methantheline bromide** in inhibiting sweat gland secretion.



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Mechanism of **Methantheline Bromide** Action

Experimental Protocols

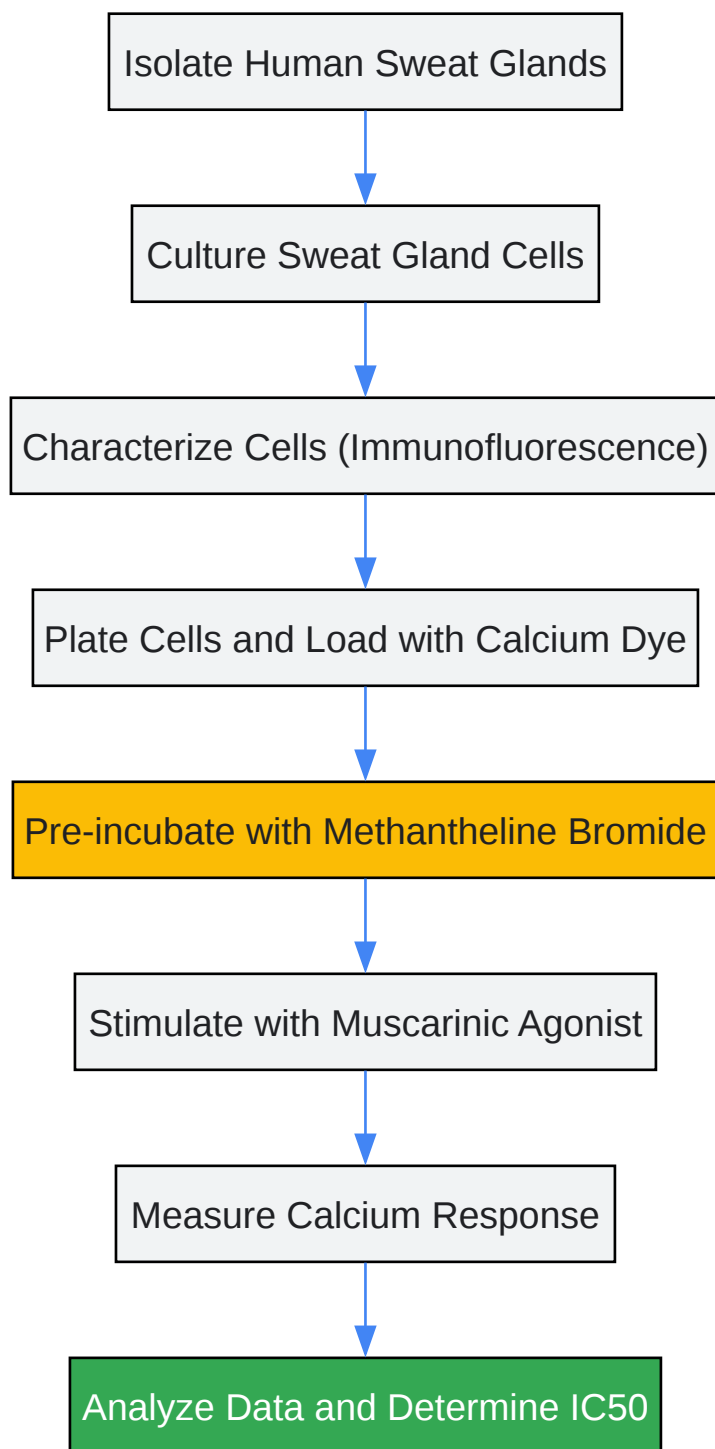
In Vitro Investigation of Methantheline Bromide on Cultured Human Sweat Gland Cells

Objective: To determine the dose-response relationship of **methantheline bromide** in inhibiting acetylcholine-induced activity in cultured human sweat gland cells.

Methodology:

- Isolation and Culture of Human Eccrine Sweat Gland Cells:
 - Obtain full-thickness human skin samples under ethically approved protocols.
 - Isolate sweat glands by enzymatic digestion using collagenase type I.
 - Culture the isolated glands in a suitable medium (e.g., DMEM/F-12 supplemented with growth factors) to allow for the outgrowth of sweat gland epithelial cells.
- Cell Characterization:
 - Confirm the identity of the cultured cells as sweat gland epithelial cells using immunofluorescence staining for characteristic markers such as cytokeratins (CK7, CK18, CK19) and carcinoembryonic antigen (CEA).
- Calcium Imaging Assay:
 - Plate the cultured sweat gland cells in a 96-well plate.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
 - Pre-incubate the cells with varying concentrations of **methantheline bromide** for a specified duration.
 - Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., methacholine) to induce an intracellular calcium influx.^[9]
 - Measure the change in fluorescence intensity using a microplate reader to quantify the intracellular calcium concentration.

- Data Analysis:
 - Calculate the percentage inhibition of the acetylcholine-induced calcium response for each concentration of **methantheline bromide**.
 - Plot the percentage inhibition against the log concentration of **methantheline bromide** to generate a dose-response curve and determine the IC50 value.



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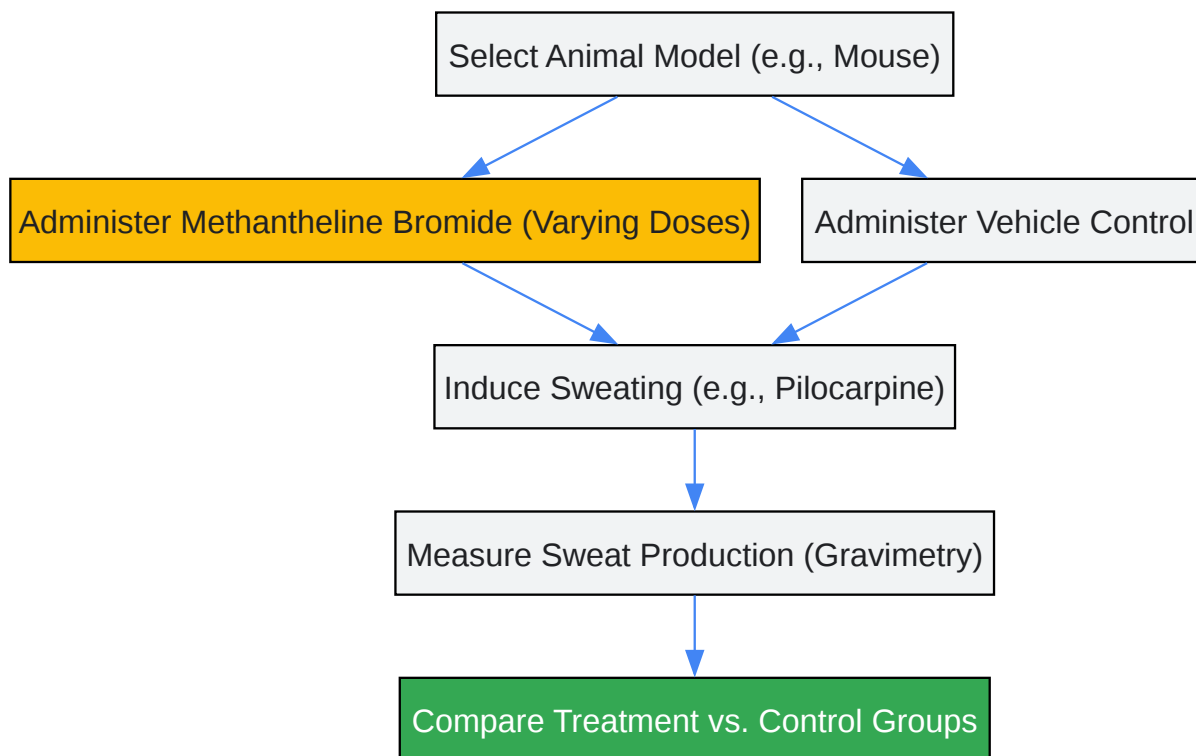
In Vitro Experimental Workflow

In Vivo Evaluation of Methantheline Bromide in an Animal Model of Hyperhidrosis

Objective: To assess the in vivo efficacy of **methantheline bromide** in reducing sweat production in a murine model of localized hyperhidrosis.

Methodology:

- Animal Model:
 - Utilize a suitable rodent model, such as mice, where sweat glands are present on the footpads.
- Induction of Sweating:
 - Induce localized sweating by administering a cholinergic agonist (e.g., pilocarpine) via subcutaneous or intraperitoneal injection.
- Drug Administration:
 - Administer **methantheline bromide** orally or via injection at various doses to different groups of animals.
 - Include a vehicle control group receiving a placebo.
- Sweat Measurement (Gravimetry):
 - At a predetermined time after drug administration and sweat induction, place pre-weighed filter paper on the animals' footpads for a fixed duration to absorb the sweat.
 - Weigh the filter paper again to determine the amount of sweat produced.
- Data Analysis:
 - Calculate the mean sweat production for each treatment group.
 - Compare the sweat production in the **methantheline bromide**-treated groups to the control group to determine the percentage reduction in sweating.
 - Analyze the data using appropriate statistical methods to assess the significance of the observed effects.



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In Vivo Experimental Workflow

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